![molecular formula C7H9ClN2O B3256692 1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile CAS No. 274901-37-0](/img/structure/B3256692.png)
1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile
Overview
Description
“1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile” is a professional-grade chemical that is vital in multiple verticals . It excels in pharmaceutical and agrochemical sectors owing to its unique properties .
Synthesis Analysis
The compound can be synthesized from L-proline via the processes of N-chloroacetion, cabboxyl amination, and carboxamide dehydration . The synthetic route has advantages of lower cost, simple operation, and mild reaction conditions .Molecular Structure Analysis
The molecular formula of the compound is C7H9ClN2O . It has a molar mass of 172.61 .Chemical Reactions Analysis
The reaction of L-proline with chloroacetyl chloride is followed by conversion of the carboxylic acid moiety of the resulting N-acylated product into the carbonitrile via the corresponding amide intermediate .Physical And Chemical Properties Analysis
The compound has a density of 1.27±0.1 g/cm3 (Predicted), a melting point of 52-53 °C, a boiling point of 363.1±37.0 °C (Predicted), and a refractive index of 1.519 .Scientific Research Applications
Synthesis and Characterization
Synthesis Approaches : (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile has been synthesized through a process involving L-proline, chloroacetyl chloride, and further conversions. This method is noted for its simplicity, low cost, and mild reaction conditions (Ma Yu-zhuo, 2010); (Santosh K. Singh et al., 2008).
Optimized Synthesis for Pharmaceuticals : Improved synthesis methods have been developed for pharmaceutical applications, notably for the production of the diabetes medication Vildagliptin. These methods focus on enhancing yield and purity while maintaining mild reaction conditions (Han Chun-min, 2015); (Yufei Li et al., 2021).
Applications in Medicinal Chemistry
Role in DPP-IV Inhibitors : This compound serves as a key intermediate in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors, a class of drugs used in the treatment of type 2 diabetes. The synthesis of this intermediate is crucial for the production of these therapeutic agents (I. Brandt et al., 2005).
Synthesis of Anti-Diabetic Compounds : It is also instrumental in the synthesis of novel ligands with potential anti-diabetic activity. These compounds have shown promise in animal models, indicating a broader scope for the use of this compound in medicinal chemistry (B. Udugade, S. Gawade, 2018).
Other Scientific Research Applications
Microbiological Applications : Research has explored the synthesis of derivatives of this compound and their potential for antimicrobial activity, highlighting its relevance in the development of new antimicrobial agents (A. Miszke et al., 2008); (M. El-Mansy et al., 2018).
In Silico Binding Studies : This compound has been used in the synthesis of pyrrolidine-appended quinoline derivatives, which were then subjected to in silico studies to evaluate their binding affinities, demonstrating its utility in computational chemistry and drug design (P. Hemanth Kumar et al., 2020).
Mechanism of Action
This compound is a key intermediate for synthesizing dipeptidyl peptidase IV inhibitors . Dipeptidyl peptidase IV (DPP-IV) is a member of the prolyl oligopeptidase family of serine protease, which cleaves the N-terminal dipeptide from peptides with proline or alanine in the second position . Inhibition of DPP-IV extends the half-life of endogenously secreted glucagon-like peptide-1 (GLP-1), which in turn enhances insulin secretion and improves glucose tolerance .
Safety and Hazards
Future Directions
The compound is a key intermediate for the synthesis of dipeptidyl peptidase IV inhibitors, which are emerging as a mechanism-based approach for the treatment of type-II diabetes . As a result of intense pharmaceutical research, several DPP-IV inhibitors have been discovered and a few of them have entered clinical development recently . Therefore, the compound and its synthesis process could have significant implications for the future of diabetes treatment .
properties
IUPAC Name |
1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c8-4-7(11)10-3-1-2-6(10)5-9/h6H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWRPKBYQZOLCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CCl)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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